molecular formula C7H6FN3 B2572223 7-fluoro-1H-indazol-3-amine CAS No. 404827-60-7

7-fluoro-1H-indazol-3-amine

Cat. No.: B2572223
CAS No.: 404827-60-7
M. Wt: 151.144
InChI Key: GQKRISMLLXVZKY-UHFFFAOYSA-N
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Description

7-fluoro-1H-indazol-3-amine: is a fluorinated derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties .

Mechanism of Action

Safety and Hazards

7-fluoro-1H-indazol-3-amine is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes. If inhaled, remove to fresh air. If swallowed, rinse mouth and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 2-fluoroaniline.

    Cyclization: The fluorinated benzene derivative undergoes cyclization with hydrazine hydrate to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

7-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKRISMLLXVZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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